molecular formula C11H11F2NO B2696872 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1221502-97-1

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2696872
CAS No.: 1221502-97-1
M. Wt: 211.212
InChI Key: ODGKAPMOYVGPNZ-AATRIKPKSA-N
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Description

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions generally include a solvent such as ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include oxides, saturated ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (E)-1-(2,4-dibromophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (E)-1-(2,4-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

The presence of fluorine atoms in 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one imparts unique chemical properties such as increased electronegativity and stability. These properties can enhance the compound’s reactivity and interaction with biological targets, making it distinct from its chlorinated, brominated, and methylated analogs.

Properties

IUPAC Name

(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKAPMOYVGPNZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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